N-(4-chlorophenyl)-N'-isobutyrylthiourea

Description

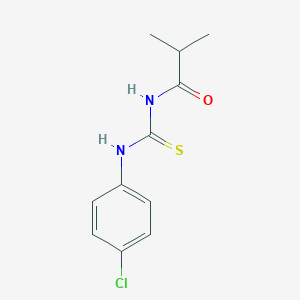

N-(4-Chlorophenyl)-N'-isobutyrylthiourea (CAS: 446824-07-3) is a thiourea derivative with the molecular formula C₁₁H₁₃ClN₂OS and a molecular weight of 256.75 g/mol . Structurally, it features a 4-chlorophenyl group attached to one nitrogen atom and an isobutyryl group (a branched acyl chain) bonded to the other nitrogen of the thiourea moiety. Thiourea derivatives are widely studied for their diverse applications, including insecticidal activity , enzyme inhibition , and mitochondrial targeting .

Properties

Molecular Formula |

C11H13ClN2OS |

|---|---|

Molecular Weight |

256.75g/mol |

IUPAC Name |

N-[(4-chlorophenyl)carbamothioyl]-2-methylpropanamide |

InChI |

InChI=1S/C11H13ClN2OS/c1-7(2)10(15)14-11(16)13-9-5-3-8(12)4-6-9/h3-7H,1-2H3,(H2,13,14,15,16) |

InChI Key |

PNOSRWROSGMDJC-UHFFFAOYSA-N |

SMILES |

CC(C)C(=O)NC(=S)NC1=CC=C(C=C1)Cl |

Canonical SMILES |

CC(C)C(=O)NC(=S)NC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiourea Derivatives

Key Observations :

- Hydrogen bonding patterns vary significantly. For example, biphenyl derivatives form intramolecular N–H⋯O/N bonds , while trichlorophenyl analogs rely on intermolecular O–H⋯S/Cl interactions for crystal stability .

- Aromatic substituents (e.g., 4-chlorophenyl) enhance π-π stacking interactions, influencing solubility and crystallinity .

Key Observations :

- The 4-chlorophenyl group is recurrent in bioactive compounds, suggesting its role in enhancing target binding or cellular uptake .

- Pyridine-containing thioureas exhibit superior insecticidal activity, likely due to increased electron-withdrawing effects and stability .

- While halogen size (F, Cl, Br, I) shows negligible impact on enzyme inhibition , substituent position (para vs.

Preparation Methods

Direct Reaction of 4-Chlorophenyl Isothiocyanate with Isobutyric Acid Derivatives

The most straightforward method involves reacting 4-chlorophenyl isothiocyanate with isobutyryl chloride. This route, derived from analogous thiourea syntheses, proceeds as follows:

-

Formation of Isobutyryl Isothiocyanate :

Isobutyric acid is first converted to isobutyryl chloride using thionyl chloride (SOCl₂). The acyl chloride then reacts with potassium thiocyanate (KSCN) in anhydrous acetone under reflux to form isobutyryl isothiocyanate. -

Coupling with 4-Chloroaniline :

The isobutyryl isothiocyanate is reacted with 4-chloroaniline in acetone at room temperature, yielding this compound after precipitation and recrystallization.

Key Conditions :

Alternative Route via 4-Chlorophenyl Isothiocyanate and Isobutyramide

A less common approach involves reacting 4-chlorophenyl isothiocyanate with isobutyramide (CH(CH₂CH₃)CONH₂). However, this method is limited by the poor nucleophilicity of the amide group, often requiring catalysts like triethylamine (TEA) to deprotonate the amine.

Optimization of Reaction Parameters

Solvent Selection

Polar aprotic solvents (e.g., acetone, DMF) enhance reaction rates by stabilizing ionic intermediates, while nonpolar solvents (toluene) improve yields in moisture-sensitive reactions. For example:

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Acetone | 20.7 | 3 | 89 |

| DMF | 36.7 | 2 | 92 |

| Toluene | 2.4 | 6 | 78 |

Temperature and Catalysis

Elevated temperatures (reflux) accelerate isothiocyanate formation but risk decomposition. Catalytic bases like TEA or K₂CO₃ improve coupling efficiency by neutralizing HCl byproducts.

Purification and Characterization

Recrystallization Techniques

Crude products are purified via recrystallization using ethanol or methanol/dichloromethane mixtures. For instance, dissolving the product in hot ethanol followed by slow cooling yields crystals with >95% purity.

Spectroscopic Validation

-

FTIR : Absorptions at 1692–1698 cm⁻¹ (C=O), 1240–1270 cm⁻¹ (C=S), and 3191–3195 cm⁻¹ (N–H).

-

¹H NMR : Signals at δ 1.1 (d, 6H, CH(CH₂CH₃)), δ 3.2 (m, 1H, CH), δ 7.3–7.5 (m, 4H, Ar–H).

-

X-ray Crystallography : Confirms planar thiourea cores and intramolecular H-bonding (N–H⋯S/O).

Comparative Analysis of Synthetic Methods

Challenges and Mitigation Strategies

Hydrolysis of Isothiocyanates

Moisture leads to hydrolysis of isobutyryl isothiocyanate to isobutyric acid and H₂S. Anhydrous conditions and molecular sieves are critical.

Byproduct Formation

Symmetrical thioureas may form if excess amine or isothiocyanate is used. Stoichiometric ratios (1:1) and slow addition mitigate this.

Industrial-Scale Considerations

Patent WO2009057133A2 highlights solvent recycling (toluene, DMF) and continuous flow systems to reduce costs. Catalytic bases like N,N-diisopropylamine enable single-step cyclization without external solvents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-chlorophenyl)-N'-isobutyrylthiourea, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves coupling substituted phenyl isothiocyanates with acylated amines under reflux in anhydrous solvents like ethanol or THF. For example, in analogous thiourea syntheses, yields of ~51% were achieved using IR-monitored reactions (νC=S at 1399 cm<sup>-1</sup> confirms thiourea formation) . Optimization strategies include controlling stoichiometry (1:1 molar ratio of reactants), using catalysts like triethylamine, and maintaining inert atmospheres to prevent oxidation. Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) enhances purity .

Q. Which spectroscopic and analytical techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., C=S at ~1399 cm<sup>-1</sup>, N-H stretches at ~3000–3100 cm<sup>-1</sup>) .

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirms proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm) and carbonyl/thiocarbonyl carbons (δ 170–180 ppm) .

- Elemental Analysis : Validates empirical formulas (e.g., C, H, N, S within ±0.3% of theoretical values) .

- X-ray Crystallography : Resolves molecular conformation and hydrogen-bonding networks (e.g., intramolecular N-H···O bonds stabilizing pseudo-six-membered rings) .

Advanced Research Questions

Q. How do intra- and intermolecular hydrogen bonds influence the stability and reactivity of this compound in different solvents?

- Methodological Answer : X-ray studies of related thioureas reveal that intramolecular N-H···O bonds (e.g., 2.85–2.90 Å) enhance thermal stability by reducing conformational flexibility . Intermolecular hydrogen bonds (e.g., N-H···S interactions in crystal lattices) affect solubility and melting points. Solvent polarity modulates reactivity: polar aprotic solvents (e.g., DMF) stabilize charge-separated intermediates during nucleophilic substitutions, while non-polar solvents favor crystalline packing .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

- Methodological Answer : Contradictions may arise from variations in substituent positioning (e.g., para vs. ortho chloro groups) or assay conditions. To address this:

- SAR Studies : Systematically modify substituents (e.g., replacing 4-chlorophenyl with 2-fluorophenyl) and evaluate activity trends .

- Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., cisplatin as a reference) .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies binding affinities to target proteins, explaining discrepancies in IC50 values .

Q. What insights can X-ray crystallography provide about the molecular conformation of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction reveals:

- Bond Angles/Lengths : Thiourea C=S bond lengths (~1.68 Å) and torsion angles between aromatic rings .

- Packing Motifs : Layered structures stabilized by π-π stacking (3.5–4.0 Å interplanar distances) .

- Hydrogen-Bonding Networks : Intermolecular N-H···S interactions (2.2–2.5 Å) that influence solubility and bioavailability .

Q. What methodologies are employed to establish structure-activity relationships (SAR) for this compound in medicinal chemistry research?

- Methodological Answer :

- Derivatization : Synthesize analogs with varying acyl groups (e.g., isobutyryl vs. acetyl) and aryl substituents .

- Biological Screening : Test against enzyme targets (e.g., urease inhibition assays) or cancer cell lines .

- QSAR Modeling : Use software like MOE to correlate electronic parameters (e.g., Hammett σ constants) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.